molecular formula C12H10N2O3 B044701 4-Nitro-2-phenoxyaniline CAS No. 5422-92-4

4-Nitro-2-phenoxyaniline

Cat. No. B044701
CAS RN: 5422-92-4
M. Wt: 230.22 g/mol
InChI Key: CGQKBVHAWXBMCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-2-phenoxyaniline and its derivatives involves multiple steps, including nitration, acetylation, and reduction processes. Research studies have explored efficient pathways to synthesize these compounds, focusing on optimizing yields and minimizing by-products. For instance, Hou Zhan-peng et al. (2009) reported a synthesis method for 2-nitro-4-methoxyaniline, a related compound, through acetylation, nitration, and reduction, achieving a synthesis yield superior to previous methods (Hou Zhan-peng, 2009).

Molecular Structure Analysis

The molecular structure of 4-Nitro-2-phenoxyaniline has been examined through various spectroscopic methods. Yan-jun Li et al. (2009) investigated the crystal structure of a 4-nitroaniline derivative, revealing the arrangement of molecular components and intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and properties (Yan-jun Li, 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitro-2-phenoxyaniline are diverse, including its participation in S(N)Ar reactions and its potential for forming hydrogen-bonded complexes. M. Imoto et al. (2011) demonstrated the high S(N)Ar reactivity of nitroaniline derivatives with hydroxide ions, suggesting a novel reaction pathway facilitated by hydrogen bonding (M. Imoto et al., 2011).

Physical Properties Analysis

The physical properties of 4-Nitro-2-phenoxyaniline, such as melting points and solubility, are key to its application in various domains. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Studies like those conducted by M. Guo (2002) provide valuable data on the melting points and infrared spectra, contributing to a deeper understanding of the compound's physical characteristics (M. Guo, 2002).

Chemical Properties Analysis

The chemical properties of 4-Nitro-2-phenoxyaniline, including reactivity and stability, are influenced by its nitro and phenoxy groups. These groups affect the compound's behavior in chemical reactions, such as nucleophilic substitutions and reductions. The study by E. Laviron et al. (1994) on the reduction mechanism of aromatic nitro compounds provides insights into the reductive behavior of nitroarenes, relevant to understanding the chemical properties of 4-Nitro-2-phenoxyaniline (E. Laviron et al., 1994).

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : 4-Nitro-2-phenoxyaniline is used in the synthesis of various organic compounds . It is also used in the preparation of Schiff bases derived from aromatic amines .
  • Methods of Application or Experimental Procedures : The 4-nitro-2-phenoxyaniline was prepared by condensation of o-chloronitrobenzene with phenol followed by acetylation and nitration .
  • Results or Outcomes : The final product obtained was used in the synthesis of various organic compounds .

Pharmacology

  • Summary of the Application : 4-Nitro-2-phenoxyaniline and its derivatives are known to exhibit potent antibacterial, anticonvulsant, anti-inflammatory, anticancer, anti-hypertensive, and hypnotic activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pharmacological study being conducted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their pharmacological activity .

Herbicides

  • Summary of the Application : Biphenyl ether derivatives, which can be synthesized from 4-Nitro-2-phenoxyaniline, have been used in herbicidal applications .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific herbicidal study being conducted. Typically, these compounds would be synthesized and then tested for their herbicidal activity .

Preparation of 2-acetoaminodiphenyl ether

  • Summary of the Application : 4-Nitro-2-phenoxyaniline can be used in the preparation of 2-acetoaminodiphenyl ether .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific study being conducted. Typically, these compounds would be synthesized and then tested for their activity .

Preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol

  • Summary of the Application : 4-Nitro-2-phenoxyaniline can be used in the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific study being conducted. Typically, these compounds would be synthesized and then tested for their activity .

Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Summary of the Application : 4-Nitro-2-phenoxyaniline is used as an impurity in the production of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific study being conducted. Typically, these compounds would be synthesized and then tested for their activity .

Safety And Hazards

4-Nitro-2-phenoxyaniline should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-nitro-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKBVHAWXBMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278975
Record name 4-nitro-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-phenoxyaniline

CAS RN

5422-92-4
Record name 4-Nitro-2-phenoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-2-PHENOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HR Manjunath, MT Shreenivasa… - … Section E: Structure …, 2010 - scripts.iucr.org
… For the preparation of 4-nitro-2-phenoxyaniline, see: Shreenivasa et al. (2009 [Shreenivasa, MT, Chetan, BP & Bhat, AR (2009). J. … For the preparation of 4-nitro-2-phenoxyaniline, see …
Number of citations: 2 scripts.iucr.org
MT Shreenivas, BP Chetan… - … Science and Technology, 2009 - onlinepharmacytech.info
… The yellow colored precipitate of 4-Nitro-2-phenoxyaniline was filtered by suction and dried in vacuum. Yield-19.6 g (80%), mp: 116-118 0 C, IR (KBr) cm -1 : 1079, 1103(-CO), 3500(-NH…
Number of citations: 57 www.onlinepharmacytech.info
Y Yamamoto, T Hisa, J Arai, Y Saito… - Bioorganic & Medicinal …, 2015 - Elsevier
Nimesulide analogs bearing a methoxy substituent either at the ortho-, meta- or para-position on the phenyl ring, were designed, synthesized, and evaluated for potential as …
Number of citations: 11 www.sciencedirect.com
D Visky, E Haghedooren, P Dehouck, Z Kovács… - … of Chromatography A, 2006 - Elsevier
In this paper, the performance of a previously developed classification system applied to pharmaceutical chromatographic analyses, is investigated. The separation of seven different …
Number of citations: 71 www.sciencedirect.com
E Setiawan, JK Poedjibudojo… - Asian Journal of …, 2017 - repository.ubaya.ac.id
Objective: The unmet health-care needs among older persons population should be identified and anticipated due to hideous potential impacts. Ironically, no published study regarding …
Number of citations: 5 repository.ubaya.ac.id
KS Anil, BL Bhaskar - Asian J of Pharm Clin Res, 2017
Number of citations: 2
V Kumar, A Kapoor, S Kumar
Number of citations: 0
ДА Герасимов, ВК Шорманов, АП Северин… - Вестник …, 2018 - elibrary.ru
… compounds close to the structure of nimesulide - 4-nitro-2-phenoxyaniline and N-(4-hydroxy-… Synthesis of 4-nitro-2-phenoxyaniline was carried out in a 60 % solution of sulfuric acid at a …
Number of citations: 0 elibrary.ru
КВ Тарапон, ОВ Тригубчак - … питання фармацевтичної і …, 2022 - pharmed.zsmu.edu.ua
… Відомо, що продуктами деградації ГЛЗ можуть бути домішки С (2-phenoxyaniline) і D (4-nitro-2-phenoxyaniline) [12–14]. Вміст цих домішок також збільшується в процесі …
Number of citations: 2 pharmed.zsmu.edu.ua
H Bouraoui, A Boudjada - 2016 - archives.umc.edu.dz
Un grand nombre de molécules d'un ensemble des dérivés benzéniques, polycycliques, organosélénié, ont fait l'objet d'une étude systématiquepar notre groupe du laboratoire de …
Number of citations: 0 archives.umc.edu.dz

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